molecular formula C8H8N4 B2591997 4-(1H-Imidazol-2-yl)pyridin-2-amine CAS No. 1256805-93-2

4-(1H-Imidazol-2-yl)pyridin-2-amine

Cat. No.: B2591997
CAS No.: 1256805-93-2
M. Wt: 160.18
InChI Key: UASKRQWUZFZSMA-UHFFFAOYSA-N
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Description

4-(1H-Imidazol-2-yl)pyridin-2-amine is a heterocyclic compound that features both an imidazole and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Imidazol-2-yl)pyridin-2-amine typically involves the formation of the imidazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminopyridine with glyoxal and ammonia can yield the desired imidazole derivative .

Industrial Production Methods

Industrial production methods for this compound often involve optimized versions of laboratory-scale synthetic routes. These methods may include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and specific reaction conditions can be tailored to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

4-(1H-Imidazol-2-yl)pyridin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield hydrogenated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the imidazole or pyridine rings.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

4-(1H-Imidazol-2-yl)pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1H-Imidazol-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-Imidazol-2-yl)pyridin-2-amine is unique due to the presence of both an imidazole and a pyridine ring, along with an amino group. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications compared to its analogs .

Properties

IUPAC Name

4-(1H-imidazol-2-yl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c9-7-5-6(1-2-10-7)8-11-3-4-12-8/h1-5H,(H2,9,10)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UASKRQWUZFZSMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C2=NC=CN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256805-93-2
Record name 4-(1H-imidazol-2-yl)pyridin-2-amine
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